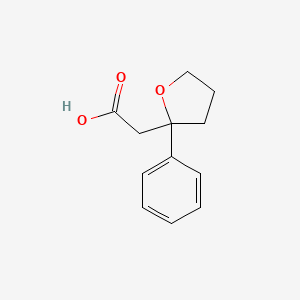

2-(2-Phenyloxolan-2-yl)acetic acid

Description

Properties

IUPAC Name |

2-(2-phenyloxolan-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-11(14)9-12(7-4-8-15-12)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDKCTHEOWNCME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)(CC(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenyloxolan-2-yl)acetic acid typically involves the reaction of phenyloxolan derivatives with acetic acid or its derivatives. One common method is the esterification of phenyloxolan-2-yl alcohol with acetic anhydride, followed by hydrolysis to yield the desired acid.

Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as sulfuric acid or other strong acids are often used to facilitate the esterification and subsequent hydrolysis steps.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Phenyloxolan-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(2-Phenyloxolan-2-yl)acetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Phenyloxolan-2-yl)acetic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following sections compare 2-(2-phenyloxolan-2-yl)acetic acid with structurally related acetic acid derivatives, focusing on electronic effects, steric properties, and functional applications.

Heterocyclic Acetic Acid Derivatives

Key Insights :

- The α-keto group in furan and thiophene analogs increases acidity (lower pKa) due to electron-withdrawing effects, whereas the oxolane compound lacks this feature .

Phenyl-Substituted Acetic Acid Derivatives

Key Insights :

- The bicyclic oxolane-phenyl system offers a balance of rigidity and lipophilicity, advantageous in drug design for membrane penetration.

- Electronically diverse substituents (e.g., Br, OMe) in 2-(3-Bromo-4-methoxyphenyl)acetic acid enable tailored reactivity in cross-coupling reactions, unlike the simpler oxolane derivative .

Amino and Ester Functionalized Analogs

Key Insights :

- Ester derivatives (e.g., methyl 2-phenylacetoacetate) improve bioavailability but require metabolic activation, whereas the free acid form of this compound is directly functionalizable .

- Amino-functionalized analogs introduce hydrogen-bonding sites, enhancing target binding in drug-receptor interactions compared to the oxolane compound .

Biological Activity

2-(2-Phenyloxolan-2-yl)acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features an oxolane ring fused with a phenyl group, contributing to its distinct physicochemical properties. The molecular formula is with a molecular weight of approximately 196.21 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 196.21 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Data not available |

The biological activity of this compound is attributed to its interaction with various molecular targets in biological systems. The compound may act through:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular functions.

- Receptor Modulation : The compound may interact with receptors, affecting signaling pathways that regulate physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Studies have demonstrated that this compound can scavenge free radicals, reducing oxidative stress in cells.

- Anti-inflammatory Effects : It has been observed to decrease the production of pro-inflammatory cytokines, suggesting potential use in inflammatory conditions.

- Antimicrobial Properties : Preliminary data suggest that it may possess antimicrobial effects against certain bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Antioxidant Activity : A study assessed the antioxidant capacity using DPPH and ABTS assays, revealing significant free radical scavenging activity compared to standard antioxidants .

- Anti-inflammatory Research : In vitro experiments indicated that treatment with this compound led to a reduction in TNF-alpha levels in macrophage cell lines, highlighting its potential as an anti-inflammatory agent .

- Antimicrobial Evaluation : A recent study tested the compound against various bacterial strains, reporting inhibition zones indicating effective antimicrobial activity .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with similar compounds:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| Ascorbic Acid | Very High | Low | None |

| Curcumin | Moderate | Very High | High |

Q & A

Basic Research Questions

What are the established synthetic routes for 2-(2-Phenyloxolan-2-yl)acetic acid?

The synthesis typically involves multi-step organic reactions:

- Step 1: Protection of reactive functional groups (e.g., amines or hydroxyls) to prevent side reactions.

- Step 2: Coupling of the phenyloxolane moiety to the acetic acid backbone using reagents like DCC (dicyclohexylcarbodiimide) or NHS (N-hydroxysuccinimide) to activate carboxyl groups .

- Step 3: Deprotection and purification via HPLC or recrystallization to achieve high purity (>95%) .

Key Considerations:

- Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield.

- Monitor stereochemistry, as the oxolane ring’s conformation may influence biological activity .

How is the structural identity of this compound validated?

A combination of analytical techniques is used:

- NMR Spectroscopy: H and C NMR confirm the presence of the phenyloxolane ring (δ ~7.3 ppm for aromatic protons) and acetic acid moiety (δ ~2.5 ppm for CH) .

- X-ray Crystallography: Single-crystal diffraction resolves bond lengths and angles. For example, the C–O bond in the oxolane ring typically measures ~1.42 Å, consistent with similar structures .

- Mass Spectrometry: High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 220.12) .

Example Crystallographic Data (from analogous compounds):

| Parameter | Value |

|---|---|

| Space group | Pbca |

| Unit cell (Å) | a = 14.257, b = 7.925, c = 29.880 |

| Z | 16 |

| R-factor | 0.0404 |

Advanced Research Questions

How can computational modeling predict the reactivity of this compound?

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the oxolane oxygen may act as a weak hydrogen-bond acceptor .

- Molecular Dynamics (MD): Simulate solvent interactions to assess solubility or aggregation tendencies in aqueous media .

- Docking Studies: Map binding affinities to biological targets (e.g., enzymes) using software like AutoDock Vina. The phenyl group may contribute to hydrophobic interactions in active sites .

Validation: Cross-check computational results with experimental data (e.g., NMR chemical shifts or crystallographic angles) .

What strategies resolve contradictions in crystallographic data for this compound?

- Twinned Data Handling: Use SHELXL’s twin refinement tools (BASF parameter) to model overlapping diffraction patterns .

- High-Resolution Data: Collect datasets at synchrotron facilities (λ < 1 Å) to improve signal-to-noise ratios.

- Complementary Techniques: Pair X-ray data with solid-state NMR to validate hydrogen-bonding networks .

Case Study: For a related compound, SHELX refinement resolved disorder in the oxolane ring by assigning partial occupancy to alternative conformers .

How does the stereochemistry of the oxolane ring influence bioactivity?

- Enantioselective Synthesis: Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to isolate specific enantiomers.

- Biological Assays: Compare IC values of enantiomers against targets (e.g., kinases or GPCRs). For example, the R-enantiomer of a fluorinated analog showed 10-fold higher inhibitory activity than the S-form .

- Mechanistic Insight: Molecular dynamics can reveal how ring puckering alters binding kinetics .

What are the challenges in characterizing metabolic pathways involving this compound?

- Isotopic Labeling: Synthesize C-labeled analogs to track metabolic intermediates via LC-MS.

- Enzyme Inhibition Studies: Use kinetic assays (e.g., fluorometric or calorimetric) to identify rate-limiting steps. For example, cytochrome P450 enzymes may hydroxylate the phenyl ring .

- In Vivo Models: Administer the compound to transgenic organisms (e.g., C. elegans) and profile metabolites using untargeted metabolomics .

Methodological Considerations

How to optimize reaction yields in multi-step syntheses?

- DoE (Design of Experiments): Vary parameters (temperature, solvent, catalyst loading) systematically.

- In Situ Monitoring: Use FTIR or Raman spectroscopy to detect intermediate formation.

- Scale-Up: Transition from batch to flow chemistry for improved heat/mass transfer .

Best practices for handling air-sensitive intermediates

- Glovebox Use: Maintain O levels <1 ppm during reactions involving organometallic reagents.

- Schlenk Techniques: Purge reaction vessels with inert gas (N/Ar) before adding moisture-sensitive compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.